molecular formula C14H9ClF3NO2 B1429487 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 1311279-21-6

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No. B1429487
M. Wt: 315.67 g/mol
InChI Key: OSSFTDBTWQCZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, or 6-chloro-4-trifluoromethyl-2-pyridin-2-yl-benzoic acid methyl ester (C7H5ClF3NO2), is an organic compound belonging to the class of heterocyclic compounds known as pyridines. It is a colorless solid that is soluble in polar organic solvents. It is used in various scientific applications and has attracted attention due to its potential therapeutic applications.

Scientific Research Applications

Vasodilator Activity

  • The compound has been studied for its potential vasodilator effects. Research has shown that certain similar compounds can cause vasodilation in the pulmonary and systemic vascular beds, suggesting their potential use in managing conditions related to blood flow and pressure (Pankey et al., 2011).

Bioavailability and Metabolism

  • Studies on compounds with a similar structure have highlighted the significance of metabolism, particularly by the gut microflora, in determining their bioavailability. This insight is crucial for understanding how the compound behaves in biological systems and how it may be effectively utilized in therapeutic applications (Gonthier et al., 2003).

Polymer Analogues and Pharmacological Activity

  • Research into polymer analogues of similar compounds has been conducted, revealing insights into their anti-inflammatory activities and how structural modifications can influence their pharmacological properties (Hrabák et al., 1983).

Derivative Compounds and Therapeutic Potential

  • Derivative compounds have been synthesized and studied for various therapeutic activities, including anticonvulsant and neuroleptic properties. These studies contribute to a broader understanding of how structural changes can impact the biological activity and potential therapeutic applications of the compound (Hamor & Farraj, 1965).

properties

IUPAC Name

methyl 3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-3-8(5-9)11-6-10(14(16,17)18)7-12(15)19-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSFTDBTWQCZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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